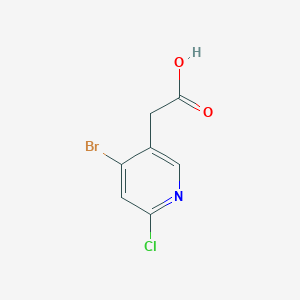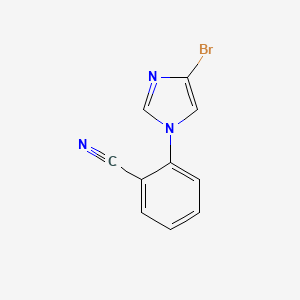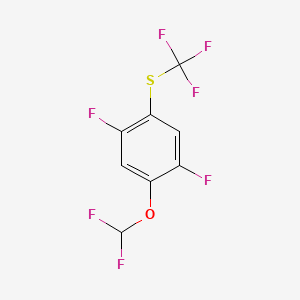
1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline is a chemical compound characterized by the presence of a pyrazoline ring substituted with a 4,6-difluorophenyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline typically involves the reaction of 4,6-difluorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4,6-difluorophenyl)-3-oxo-2-pyrazoline.
Reduction: Formation of 1-(4,6-difluorophenyl)-3-hydroxy-2-pyrazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
- 1-(4,6-Difluorophenyl)-3-oxo-2-pyrazoline
- 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazolidine
- 1-(4,6-Difluorophenyl)-3-amino-2-pyrazoline
Comparison: 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline is unique due to the presence of both hydroxyl and difluorophenyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
特性
分子式 |
C9H8F2N2O |
|---|---|
分子量 |
198.17 g/mol |
IUPAC名 |
1-(2,4-difluorophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H8F2N2O/c10-6-1-2-8(7(11)5-6)13-4-3-9(14)12-13/h1-2,5H,3-4H2,(H,12,14) |
InChIキー |
LMVYCVSBOLCAJU-UHFFFAOYSA-N |
正規SMILES |
C1CN(NC1=O)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)











